5-Hexen-2-ol, 2-methyl-

Description

BenchChem offers high-quality 5-Hexen-2-ol, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexen-2-ol, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

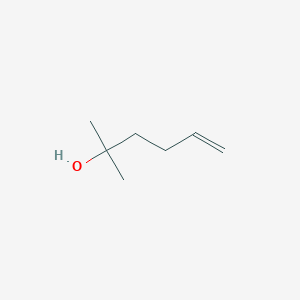

Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHXDRXNRJQLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168286 | |

| Record name | 5-Hexen-2-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16744-89-1 | |

| Record name | 5-Hexen-2-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-methyl-5-hexen-2-ol?

An In-depth Technical Guide to the Physical and Chemical Properties of 2-methyl-5-hexen-2-ol

Introduction

2-methyl-5-hexen-2-ol is a bifunctional organic molecule featuring both a tertiary alcohol and a terminal alkene. This unique structural arrangement imparts a distinct profile of physical properties and chemical reactivity, making it a valuable intermediate in organic synthesis. As a tertiary alcohol, it exhibits resistance to oxidation, while the terminal double bond is susceptible to a variety of electrophilic addition reactions. The spatial relationship between these two functional groups also allows for the potential of intramolecular cyclization reactions, leading to the formation of heterocyclic compounds.

This guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-5-hexen-2-ol, intended for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, physicochemical parameters, spectral signatures, and characteristic chemical transformations. Furthermore, this document outlines exemplary experimental protocols and safety considerations, grounding theoretical knowledge in practical laboratory application.

Compound Identification and Structure

Correctly identifying a chemical compound is the foundation of all scientific investigation. The following section provides the key identifiers for 2-methyl-5-hexen-2-ol.

The structure consists of a six-carbon hexane chain with a double bond at the 5-position (a terminal alkene) and a hydroxyl group (-OH) and a methyl group (-CH₃) both attached to the 2-position, creating a tertiary alcohol.

| Identifier | Value | Source |

| IUPAC Name | 2-methylhex-5-en-2-ol | [1] |

| CAS Number | 16744-89-1 | [1][2] |

| Molecular Formula | C₇H₁₄O | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| InChI Key | RVHXDRXNRJQLGG-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(C)(CCC=C)O | [1] |

Physical and Physicochemical Properties

The physical properties of 2-methyl-5-hexen-2-ol are dictated by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, which typically results in a higher boiling point and greater water solubility compared to alkanes of similar molecular weight. However, the relatively long carbon chain imparts significant nonpolar character, moderating these effects.

| Property | Value | Unit | Source / Note |

| Appearance | Colorless to pale yellow liquid | - | Assumed based on isomers[4][5] |

| Density | 0.839 | g/mL | [3] |

| Boiling Point | 163.2 | °C at 760 mmHg | For isomer 5-methyl-5-hexen-2-ol[6][7] |

| Flash Point | 61.6 | °C | For isomer 5-methyl-5-hexen-2-ol[6][7] |

| Refractive Index | 1.434 | - | [3] |

| Water Solubility | 4866 | mg/L at 25 °C | Estimated for isomer 5-methyl-5-hexen-2-ol[4][5] |

| LogP (o/w) | 1.6 | - | Computed by XLogP3[1] |

Chemical Properties and Reactivity

The chemistry of 2-methyl-5-hexen-2-ol is defined by the interplay of its two functional groups: the tertiary alcohol and the terminal alkene.

Reactivity of the Tertiary Alcohol

The hydroxyl group is situated on a tertiary carbon, which is a carbon atom bonded to three other carbon atoms. This structural feature has two primary consequences:

-

Resistance to Oxidation: Unlike primary or secondary alcohols, tertiary alcohols cannot be oxidized without breaking carbon-carbon bonds. Reagents such as chromic acid or potassium permanganate will not readily convert the alcohol to a ketone or carboxylic acid under standard conditions. This stability is a key differentiator in synthetic planning.

-

Susceptibility to SN1 Substitution: In the presence of strong acids (e.g., HBr, HCl), the hydroxyl group can be protonated to form a good leaving group (water). The departure of water generates a relatively stable tertiary carbocation at the C2 position. This carbocation can then be attacked by a nucleophile, leading to substitution products.

Reactivity of the Alkene

The terminal C=C double bond is electron-rich and readily undergoes electrophilic addition reactions. Some characteristic reactions include:

-

Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, or Ni), hydrogen gas (H₂) will add across the double bond to yield the corresponding saturated alcohol, 2-methyl-2-hexanol.

-

Halogenation: Electrophiles like bromine (Br₂) or chlorine (Cl₂) will add across the double bond to form a dihaloalkane, 5,6-dihalo-2-methyl-2-hexanol.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms (C6), and the halide will add to the more substituted carbon (C5), forming 5-halo-2-methyl-2-hexanol.

-

Hydration: Acid-catalyzed addition of water will also follow Markovnikov's rule, leading to the formation of a diol, 2-methylhexane-2,5-diol.

Intramolecular Cyclization

A particularly noteworthy reaction for a molecule with this structure is acid-catalyzed intramolecular cyclization. Protonation of the double bond can generate a secondary carbocation at the C5 position. This carbocation can then be attacked by the lone pair of electrons on the oxygen atom of the hydroxyl group. This nucleophilic attack results in the formation of a five-membered ring, a substituted tetrahydrofuran derivative (2,2,5-trimethyltetrahydrofuran). This type of reaction is a powerful tool in the synthesis of cyclic ethers.

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of 2-methyl-5-hexen-2-ol relies on a combination of modern analytical techniques.

Workflow for Structural Elucidation

The following diagram outlines a typical workflow for the characterization of a synthesized sample of 2-methyl-5-hexen-2-ol.

Caption: Workflow for purification and structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a broad singlet for the hydroxyl proton (-OH), a singlet for the two equivalent methyl groups at C2, multiplets for the methylene protons at C3 and C4, and distinct signals in the vinyl region (4.9-5.9 ppm) for the three protons of the terminal alkene.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including signals for the quaternary carbon at C2, the two carbons of the double bond, and the four other aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key expected absorptions include a broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol, a sharp peak around 1640 cm⁻¹ for the C=C stretch of the alkene, and C-H stretching peaks just above and below 3000 cm⁻¹.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 114. Fragmentation patterns would include the loss of a methyl group (m/z 99) and the loss of water (m/z 96) from the molecular ion.

-

Gas Chromatography (GC): GC is an excellent technique for assessing the purity of the compound and is often coupled with mass spectrometry (GC-MS) for definitive identification. The NIST Chemistry WebBook lists gas chromatography data for this compound.[2]

Exemplary Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

This protocol describes a representative procedure for the synthesis of 2,2,5-trimethyltetrahydrofuran from 2-methyl-5-hexen-2-ol. This protocol is self-validating by including steps for reaction monitoring and product purification, which inherently confirm the reaction's success.

Objective: To synthesize 2,2,5-trimethyltetrahydrofuran via acid-catalyzed intramolecular cyclization.

Materials:

-

2-methyl-5-hexen-2-ol (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Sulfuric Acid (H₂SO₄), 10 mol%

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

Reaction Setup: Dissolve 2-methyl-5-hexen-2-ol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. The use of an anhydrous solvent is critical to prevent the competing intermolecular hydration of the alkene.

-

Catalyst Addition: Slowly add 10 mol% sulfuric acid to the stirred solution at 0 °C (ice bath). The catalytic amount of strong acid is sufficient to protonate the alkene and initiate the cyclization cascade without causing excessive side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC, observing the disappearance of the starting material.

-

Work-up and Quenching: Once the reaction is complete, quench the acid catalyst by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acid, stopping the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes residual acid and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. The drying agent removes trace amounts of water. Filter the mixture to remove the drying agent.

-

Solvent Removal and Purification: Remove the DCM solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield the pure 2,2,5-trimethyltetrahydrofuran.

Safety and Handling

2-methyl-5-hexen-2-ol is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements: According to GHS classifications, this compound is a flammable liquid and vapor (H226). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions for Use: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[8]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

2-methyl-5-hexen-2-ol is a versatile chemical building block whose properties are a direct reflection of its bifunctional nature. The stability of its tertiary alcohol group combined with the reactivity of its terminal alkene allows for a wide range of selective chemical transformations. A thorough understanding of its physical properties, spectral characteristics, and reactivity, as outlined in this guide, is essential for its effective application in research and development. Proper safety and handling procedures must be followed to mitigate the risks associated with this flammable and irritant compound.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-methyl-5-hexen-2-ol. Stenutz. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Hexen-2-ol, 2-methyl-. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). Cas 50551-88-7, 5-METHYL-5-HEXEN-2-OL. Retrieved from [Link]

-

Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-ol. Retrieved from [Link]

-

FlavScents. (n.d.). 5-methyl-5-hexen-2-ol. Retrieved from [Link]

Sources

- 1. 5-Hexen-2-ol, 2-methyl- | C7H14O | CID 140133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-5-hexen-2-ol [webbook.nist.gov]

- 3. 2-methyl-5-hexen-2-ol [stenutz.eu]

- 4. 5-methyl-5-hexen-2-ol, 50551-88-7 [thegoodscentscompany.com]

- 5. 5-methyl-5-hexen-2-ol [flavscents.com]

- 6. Cas 50551-88-7,5-METHYL-5-HEXEN-2-OL | lookchem [lookchem.com]

- 7. 5-Methyl-5-hexen-2-ol|lookchem [lookchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

2-methyl-5-hexen-2-ol IUPAC name and canonical SMILES string

An In-Depth Technical Guide to 2-Methyl-5-hexen-2-ol

This guide provides a comprehensive technical overview of 2-methyl-5-hexen-2-ol, a bifunctional organic molecule featuring a tertiary alcohol and a terminal alkene. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, targeting researchers, scientists, and professionals in drug development and chemical synthesis.

Core Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step for all subsequent research and development. The nomenclature and structural representation provide the universal language for scientists to discuss and replicate work.

IUPAC Name: The systematic name for this compound under the rules of the International Union of Pure and Applied Chemistry is 2-methylhex-5-en-2-ol .[1][2]

Canonical SMILES: The Simplified Molecular Input Line Entry System (SMILES) string, a line notation for encoding molecular structures, is CC(C)(CCC=C)O .[1]

Key Identifiers:

-

Molecular Weight: 114.19 g/mol [1]

Molecular Structure Visualization

The structure combines a six-carbon chain with key functional groups. The hydroxyl (-OH) group and a methyl group are located at position 2, defining it as a tertiary alcohol. A carbon-carbon double bond is located at position 5. This arrangement offers distinct sites for chemical modification.

Caption: 2D structure of 2-methyl-5-hexen-2-ol.

Physicochemical Properties

Understanding the physical and chemical properties of a molecule is critical for designing experiments, purification protocols, and formulation strategies. The data below is a consolidation of computed and experimental values.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Density | 0.839 g/mL (Predicted) | Stenutz[3] |

| XLogP3 | 1.6 | PubChem[1] |

| Kovats Retention Index | 1348 (Standard Polar Column) | NIST[1] |

| Refractive Index | 1.434 (Predicted) | Stenutz[3] |

-

XLogP3: This value indicates a moderate lipophilicity, suggesting the compound will have solubility in a range of organic solvents but limited solubility in water.

-

Kovats Retention Index: This experimental value is crucial for chromatographic method development, particularly for Gas Chromatography (GC), allowing for the prediction of retention times.[2]

Synthesis and Purification

While numerous synthetic routes can be envisioned, the most direct and reliable method for preparing a tertiary alcohol like 2-methyl-5-hexen-2-ol is the Grignard reaction. This approach is a cornerstone of carbon-carbon bond formation in organic chemistry.

Proposed Synthetic Pathway: Grignard Reaction

The synthesis involves the reaction of a Grignard reagent, specifically allylmagnesium bromide, with a ketone, acetone. The nucleophilic allyl group attacks the electrophilic carbonyl carbon of acetone, and subsequent acidic workup yields the desired tertiary alcohol.

Caption: Workflow for the synthesis of 2-methyl-5-hexen-2-ol.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative method and should be performed by qualified personnel with appropriate safety measures.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Charge the flask with a solution of acetone in anhydrous diethyl ether. Cool the flask to 0°C in an ice bath.

-

Grignard Reaction: Add allylmagnesium bromide solution (typically 1.0 M in diethyl ether) dropwise via the dropping funnel to the stirred acetone solution. Maintain the temperature at 0°C during the addition. Causality: The dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure completion.

-

Quenching and Workup: Cool the reaction mixture back to 0°C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Trustworthiness: Using saturated NH₄Cl is a standard, self-validating method for quenching Grignard reactions; it is acidic enough to protonate the alkoxide but mild enough to avoid potential acid-catalyzed degradation of the product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by fractional distillation or flash column chromatography.

Key Chemical Reactions and Mechanistic Insights

The bifunctional nature of 2-methyl-5-hexen-2-ol allows for a variety of chemical transformations, targeting either the tertiary alcohol or the terminal alkene.

A. Acid-Catalyzed Dehydration

Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst (e.g., H₂SO₄, TsOH) to form alkenes. Due to the substitution pattern, multiple isomeric dienes can be formed via E1 elimination, with the major product typically being the most thermodynamically stable conjugated diene (Zaitsev's rule).

Caption: E1 mechanism for the dehydration of 2-methyl-5-hexen-2-ol.

B. Electrophilic Addition to the Alkene

The terminal double bond is susceptible to electrophilic attack. A key reaction in synthetic chemistry is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. This provides a method for selectively functionalizing the opposite end of the molecule.

Protocol: Hydroboration-Oxidation

-

Hydroboration: Dissolve 2-methyl-5-hexen-2-ol in anhydrous tetrahydrofuran (THF). Add borane-THF complex (BH₃·THF) dropwise at 0°C. Allow the mixture to stir at room temperature for several hours.

-

Oxidation: Carefully add aqueous sodium hydroxide solution, followed by the slow, dropwise addition of hydrogen peroxide (30% solution) while maintaining the temperature below 40°C.

-

Workup: After stirring, separate the layers and extract the aqueous phase with ether. The combined organic layers are dried and concentrated to yield 2-methylhexane-2,6-diol.

Applications in Research and Drug Development

While 2-methyl-5-hexen-2-ol does not have direct, documented applications as a therapeutic agent, its structure makes it a valuable building block or scaffold for the synthesis of more complex molecules.

As a Synthetic Intermediate:

-

Chiral Scaffold: The tertiary alcohol can be a precursor to a chiral center. While the initial synthesis yields a racemic mixture, enantioselective methods or resolution could provide access to chiral building blocks.

-

Fragment-Based Design: In drug discovery, small molecules like this can be used as "fragments" to probe the binding sites of biological targets. The dual functionality allows for subsequent elaboration and linking to build more potent molecules.

-

The "Magic Methyl" Effect: The methyl group at the C2 position is a classic feature in medicinal chemistry. Introducing methyl groups can significantly impact a drug candidate's properties by improving metabolic stability, increasing binding affinity through hydrophobic interactions, or altering the molecule's conformation to better fit a target's active site.[4][5] This compound serves as a ready-made synthon containing this important structural motif.

Analytical Characterization Protocol

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the definitive method for analyzing volatile compounds like 2-methyl-5-hexen-2-ol.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or diethyl ether.

-

GC Method:

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample with a split ratio (e.g., 50:1) to avoid overloading the column.

-

Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: The retention time from the GC will indicate the compound's volatility and interaction with the column. The mass spectrum will show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern that can be compared to library data (e.g., NIST) to confirm the structure.[2]

Safety and Handling

Based on GHS classifications and data for similar chemicals, 2-methyl-5-hexen-2-ol must be handled with appropriate care.[1]

-

Physical Hazards: Flammable liquid and vapor (GHS Category 3).[1] Keep away from heat, sparks, open flames, and hot surfaces.[6] Use explosion-proof electrical equipment.

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

PubChem. (n.d.). 5-Hexen-2-ol, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-hexen-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

- MilliporeSigma. (2024). Safety Data Sheet for 2-Methyl-2-hexanol.

- Biosynth. (2023). Safety Data Sheet.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-hexanol, 97%. Retrieved from [Link]

-

Stenutz. (n.d.). 2-methyl-5-hexen-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-5-hexen-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]

-

LookChem. (n.d.). 5-Methyl-5-hexen-2-ol. Retrieved from [Link]

-

NIST. (n.d.). 5-Hexen-2-ol, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-ol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 50551-88-7, 5-METHYL-5-HEXEN-2-OL. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hexen-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]

-

MDPI. (2024). Genome-Wide Identification and Expression Analysis of LOX-HPL-ADH Pathway Genes Contributing to C6 Volatile Diversity in Chinese Plum (Prunus salicina). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. 5-Hexen-2-ol, 2-methyl- | C7H14O | CID 140133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-5-hexen-2-ol [webbook.nist.gov]

- 3. 2-methyl-5-hexen-2-ol [stenutz.eu]

- 4. mdpi.com [mdpi.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

What is the CAS Registry Number for 2-methyl-5-hexen-2-ol?

CAS Registry Number: 16744-89-1

This guide provides a comprehensive technical overview of 2-methyl-5-hexen-2-ol, a tertiary allylic alcohol of interest in various fields of chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, potential applications, and safety protocols.

Introduction and Chemical Identity

2-methyl-5-hexen-2-ol is a valuable organic compound characterized by the presence of a tertiary alcohol and a terminal alkene functional group.[1][2] This unique structural combination makes it a versatile building block in organic synthesis. Its formal IUPAC name is 2-methylhex-5-en-2-ol.[1][2] The definitive identifier for this compound is its CAS Registry Number, 16744-89-1 .[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-methyl-5-hexen-2-ol are summarized in the table below.

| Property | Value | Source |

| CAS Registry Number | 16744-89-1 | PubChem[1], NIST[2] |

| Molecular Formula | C₇H₁₄O | PubChem[1], NIST[2] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| IUPAC Name | 2-methylhex-5-en-2-ol | PubChem[1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Appearance | Not available | |

| Vapor Pressure | Not available | |

| Flash Point | Not available |

Synthesis of 2-methyl-5-hexen-2-ol: A Grignard Approach

The synthesis of tertiary alcohols is effectively achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This method involves the nucleophilic addition of a Grignard reagent to a ketone or ester. For the synthesis of 2-methyl-5-hexen-2-ol, the reaction of methylmagnesium bromide with 4-penten-2-one is a logical and efficient route.

Rationale for Synthetic Strategy

The choice of a Grignard reaction is predicated on its reliability and high yield for creating tertiary alcohols. The retrosynthetic analysis of 2-methyl-5-hexen-2-ol indicates two possible Grignard disconnections. The more practical approach involves the readily available starting materials, methylmagnesium bromide and 4-penten-2-one.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromomethane

-

4-penten-2-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent (Methylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of bromomethane in anhydrous diethyl ether.

-

Add a small portion of the bromomethane solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Slowly add the remaining bromomethane solution to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-penten-2-one:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

In the dropping funnel, place a solution of 4-penten-2-one in anhydrous diethyl ether.

-

Add the 4-penten-2-one solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature at 0-5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide salt.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-methyl-5-hexen-2-ol.

-

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 2-methyl-5-hexen-2-ol via Grignard reaction.

Potential Applications in Research and Development

As a tertiary allylic alcohol, 2-methyl-5-hexen-2-ol is a versatile intermediate in organic synthesis. While specific applications for this exact molecule are not extensively documented in publicly available literature, its functional groups suggest several potential uses in drug development and materials science.

-

Synthesis of Complex Molecules: Tertiary allylic alcohols are important building blocks in the synthesis of natural products and other complex organic molecules.[3] The double bond can be functionalized in various ways (e.g., epoxidation, dihydroxylation, ozonolysis), and the tertiary alcohol can be used in substitution or elimination reactions.

-

Polymer Chemistry: Allyl alcohols can be used as monomers or co-monomers in the production of polymers.[4] For instance, they can be incorporated into polyester or polyurethane backbones to introduce specific functionalities. Styrene-allyl alcohol copolymers are used in coatings and inks.[4]

-

Fragrance and Flavor Industry: Smaller unsaturated alcohols are often used as components in the fragrance and flavor industry. The structural features of 2-methyl-5-hexen-2-ol make it a candidate for investigation in this area.

-

Development of Novel Oxidation Reactions: Tertiary allylic alcohols are substrates in important reactions such as the Babler oxidation, which converts them to α,β-unsaturated ketones.[5] This transformation is valuable in synthetic organic chemistry.

Safety and Handling

2-methyl-5-hexen-2-ol is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances. Keep the container tightly closed.

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2-methyl-5-hexen-2-ol, identified by CAS Registry Number 16744-89-1, is a valuable tertiary allylic alcohol with significant potential as a synthetic intermediate. Its preparation via a Grignard reaction is a robust and well-established method. While specific industrial applications are not widely reported, its chemical structure suggests utility in the synthesis of complex molecules, polymers, and potentially in the fragrance industry. Adherence to strict safety protocols is essential when handling this flammable and irritant compound. This guide provides a foundational understanding for researchers and developers looking to explore the chemistry and applications of 2-methyl-5-hexen-2-ol.

References

-

PubChem. (n.d.). 5-Hexen-2-ol, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Bioengineer.org. (2026, January 7). Catalytic Enantioselective[1][6]-Wittig Rearrangement Breakthrough. Retrieved from [Link]

-

MDPI. (n.d.). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Retrieved from [Link]

-

Brainly.in. (2020, May 5). How will you prepare 2-methyl-hexan- 2-ol from grignard reagent?. Retrieved from [Link]

-

Lu Le Laboratory. (2013, April 5). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. Retrieved from [Link]

-

Gantrade. (n.d.). Polymer Applications of Allyl Alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tertiary allylic alcohols employing the rearrangement products. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Babler oxidation. Retrieved from [Link]

-

YouTube. (2016, February 18). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-5-hexen-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

-

Chegg. (2019, September 12). What is the mechanism for synthesis of 2-methyl hexan-2-ol? a grignard reaction. Retrieved from [Link]

Sources

- 1. 5-Hexen-2-ol, 2-methyl- | C7H14O | CID 140133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-5-hexen-2-ol [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. gantrade.com [gantrade.com]

- 5. Babler oxidation - Wikipedia [en.wikipedia.org]

- 6. 2-Methyl-5-hexen-3-ol, 97% | Fisher Scientific [fishersci.ca]

Spectroscopic data interpretation for 2-methyl-5-hexen-2-ol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-methyl-5-hexen-2-ol

Authored by: A Senior Application Scientist

Introduction: The Molecular Blueprint

In the field of chemical analysis, the elucidation of a molecular structure is a foundational task. Spectroscopic techniques provide the essential tools to piece together this structural puzzle, atom by atom, bond by bond. This guide offers an in-depth analysis of 2-methyl-5-hexen-2-ol, a molecule possessing two key functional groups: a tertiary alcohol and a terminal alkene. Understanding the characteristic spectroscopic signatures of these groups is paramount for researchers in organic synthesis, natural product chemistry, and drug development.

The molecular formula of 2-methyl-5-hexen-2-ol is C7H14O, with a molecular weight of approximately 114.19 g/mol .[1][2] Its structure presents a unique combination of saturated and unsaturated features, which will manifest distinctly across different analytical techniques. This guide will follow a logical workflow, mirroring the process a scientist would use to confirm a structure: beginning with mass spectrometry to determine the molecular weight and fragmentation, followed by infrared spectroscopy to identify functional groups, and culminating in nuclear magnetic resonance to map the precise carbon-hydrogen framework.

Below is a diagram of the 2-methyl-5-hexen-2-ol structure with atom numbering that will be used for reference throughout this guide.

Caption: Structure of 2-methyl-5-hexen-2-ol with IUPAC numbering.

Part 1: Mass Spectrometry (MS) - Deconstructing the Molecule

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers clues to its structure through fragmentation analysis. In electron ionization (EI) MS, high-energy electrons bombard the molecule, creating a positively charged molecular ion (M•+) that is often unstable and breaks apart into smaller, characteristic fragment ions.

Causality of Experimental Choices: EI is chosen for its ability to induce reproducible and extensive fragmentation, creating a unique "fingerprint" for the molecule. The resulting fragments help to piece together the original structure, much like an archaeologist reassembling pottery shards.

Expected Fragmentation of 2-methyl-5-hexen-2-ol: The molecular ion (M•+) peak for C7H14O is expected at a mass-to-charge ratio (m/z) of 114. However, for tertiary alcohols, this peak can be weak or entirely absent due to its instability.[3] The most significant fragmentation pathways are driven by the stability of the resulting carbocations.

-

Alpha-Cleavage: This is a dominant fragmentation for alcohols and involves the cleavage of a C-C bond adjacent to the oxygen atom. The stability of the resulting oxonium ion drives this process.

-

Loss of a Butenyl Radical: Cleavage between C4 and C5 results in the loss of a C4H7• radical (mass = 55). This forms a highly stable, resonance-stabilized oxonium ion at m/z 59 . This is often the base peak.

-

Loss of a Methyl Radical: Cleavage between C5 and C6/C7 leads to the loss of a CH3• radical (mass = 15), yielding an ion at m/z 99 .

-

-

Dehydration: Alcohols readily lose a molecule of water (H2O, mass = 18) under EI conditions. This would produce a fragment ion at m/z 96 (114 - 18).

Summary of Expected Mass Spectrometry Data

| m/z (Mass/Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

| 114 | [C7H14O]•+ | Molecular Ion (M•+) |

| 99 | [C6H11O]+ | M•+ - •CH3 (α-cleavage) |

| 96 | [C7H12]•+ | M•+ - H2O (Dehydration) |

| 59 | [C3H7O]+ | M•+ - •C4H7 (α-cleavage) |

The base peak is anticipated at m/z 59 due to the formation of the most stable tertiary oxonium ion.

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for 2-methyl-5-hexen-2-ol in EI-MS.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for liquids. It requires minimal sample preparation and provides high-quality spectra by passing an IR beam through a crystal in contact with the sample. The choice to analyze in the 4000-600 cm⁻¹ range covers the diagnostic regions for common organic functional groups.

Expected IR Absorptions for 2-methyl-5-hexen-2-ol: The structure contains O-H, C-O, C=C, sp² C-H, and sp³ C-H bonds, each with a characteristic absorption frequency.

-

O-H Stretch (Alcohol): A strong and characteristically broad absorption between 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding between alcohol molecules.[4][5]

-

sp³ C-H Stretch (Alkyl): A strong, sharp absorption just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[4]

-

sp² C-H Stretch (Vinylic): A medium intensity absorption just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).[4]

-

C=C Stretch (Alkene): A medium intensity absorption around 1640-1680 cm⁻¹.[4][5]

-

C-O Stretch (Tertiary Alcohol): A strong absorption in the fingerprint region, typically between 1150-1200 cm⁻¹.

-

=C-H Bend (Out-of-Plane): For a monosubstituted (terminal) alkene, two strong bands are expected near 990 cm⁻¹ and 910 cm⁻¹.[4]

Summary of Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Intensity |

| 3200-3600 | O-H Stretch (Alcohol) | Strong, Broad |

| 3020-3100 | =C-H Stretch (Vinylic) | Medium |

| 2850-2960 | -C-H Stretch (Alkyl) | Strong |

| 1640-1680 | C=C Stretch (Alkene) | Medium |

| 1150-1200 | C-O Stretch (Tertiary Alcohol) | Strong |

| 990 & 910 | =C-H Bend (Alkene) | Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a single drop of liquid 2-methyl-5-hexen-2-ol onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically performs a Fourier transform on the interferogram to produce the final IR spectrum. The previously collected background is subtracted.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is a standard solvent as it dissolves a wide range of organic compounds and its deuterium signal is not observed in the ¹H spectrum. Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point.

¹H NMR Spectrum Analysis

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through signal splitting.

-

Signal 1 (C6-H, C7-H): The six protons of the two equivalent methyl groups are shielded and have no adjacent protons. They will appear as a sharp singlet at approximately 1.2 ppm .

-

Signal 2 (O-H): The alcohol proton is typically a broad singlet whose chemical shift is concentration and temperature-dependent, usually appearing between 1.5-4.0 ppm . It does not typically couple with adjacent protons.

-

Signal 3 (C4-H): These two protons are adjacent to the C3 methylene group. They will appear as a triplet around 1.6 ppm .

-

Signal 4 (C3-H): These allylic protons are adjacent to both the C4 methylene and the C2 vinyl proton. This will result in a complex splitting pattern, likely a quartet or multiplet , around 2.1 ppm .

-

Signal 5 (C1-H): The two terminal vinyl protons are non-equivalent. They are coupled to the C2 proton. They will appear as a multiplet between 4.9-5.1 ppm .

-

Signal 6 (C2-H): This vinyl proton is coupled to the C1 and C3 protons. It will be the most downfield signal, appearing as a multiplet between 5.7-5.9 ppm .

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to the equivalence of the two methyl groups (C6 and C7), 6 distinct signals are expected.

-

C6, C7 (-CH₃): Shielded alkyl carbons, ~29 ppm .

-

C4 (-CH₂-): Alkyl methylene carbon, ~22 ppm .

-

C3 (-CH₂-): Allylic methylene carbon, slightly deshielded, ~45 ppm .

-

C5 (-C(OH)-): Carbon bearing the hydroxyl group, significantly deshielded, ~71 ppm .

-

C1 (=CH₂): Terminal alkene carbon, ~114 ppm .

-

C2 (=CH-): Internal alkene carbon, most deshielded, ~138 ppm .

Summary of Expected NMR Data

¹H NMR

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C6-H, C7-H | ~1.2 | Singlet (s) | 6H |

| O-H | ~1.5-4.0 | Singlet (br s) | 1H |

| C4-H | ~1.6 | Triplet (t) | 2H |

| C3-H | ~2.1 | Multiplet (m) | 2H |

| C1-H | ~4.9-5.1 | Multiplet (m) | 2H |

| C2-H | ~5.7-5.9 | Multiplet (m)| 1H |

¹³C NMR

| Signal Assignment | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C6, C7 | ~29 | CH₃ |

| C4 | ~22 | CH₂ |

| C3 | ~45 | CH₂ |

| C5 | ~71 | C (quaternary) |

| C1 | ~114 | CH₂ |

| C2 | ~138 | CH |

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 2-methyl-5-hexen-2-ol into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.

-

Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer's spinner turbine for analysis.

Part 4: Integrated Analysis - Assembling the Final Structure

The true power of spectroscopy lies in the synthesis of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous confirmation of the molecular structure.

Visualization of the Integrated Spectroscopic Workflow

Sources

The Elusive Natural Origins of 2-methyl-5-hexen-2-ol: A Technical Review

Abstract

Introduction: The Question of Natural Provenance

The vast chemical diversity of the natural world is a cornerstone of drug discovery and flavor chemistry. Terpenoids, a large and varied class of organic compounds derived from isoprene units, are particularly significant. The C7 compound, 2-methyl-5-hexen-2-ol, while structurally simple, presents an interesting case for investigation into its potential natural origins. Its structure, a methyl-substituted hexenol, is suggestive of a possible biosynthetic relationship with irregular monoterpenes or other branched-chain volatile organic compounds (VOCs). This guide provides an in-depth analysis of the available scientific evidence to answer a fundamental question: Is 2-methyl-5-hexen-2-ol a naturally occurring compound?

Investigative Methodology

To ascertain the natural occurrence of 2-methyl-5-hexen-2-ol, a multi-faceted investigation was undertaken, focusing on primary scientific literature and corroborated chemical databases. The core of this investigation involved:

-

Comprehensive Literature Review: A systematic search of scientific databases (e.g., PubMed, Scopus, Google Scholar) for primary research articles detailing the chemical composition of natural extracts, essential oils, and volatile emissions from plants, fungi, and microorganisms.

-

Isomer-Specific Inquiry: Given the potential for structural misidentification, the investigation was expanded to include the constitutional isomers 5-methyl-5-hexen-2-one and 5-methyl-5-hexen-2-ol, which were flagged in secondary chemical databases as potentially natural.

-

Critical Evaluation of Secondary Sources: Initial leads from aggregator databases were treated with caution and subjected to rigorous verification against peer-reviewed scientific publications.

-

Biosynthetic Plausibility Assessment: Examination of known terpenoid and fatty acid biosynthetic pathways to determine if a plausible enzymatic route to 2-methyl-5-hexen-2-ol or its isomers exists.

The following diagram illustrates the logical workflow of the investigation:

Caption: Investigative workflow for determining the natural occurrence of 2-methyl-5-hexen-2-ol.

Deconstructing the Evidence: A Tale of Unverified Claims

Initial searches in aggregated chemical databases suggested potential natural sources for isomers of 2-methyl-5-hexen-2-ol. Specifically, 5-methyl-5-hexen-2-one was anecdotally linked to hazelnuts and the plant genus Pulchea, while 5-methyl-5-hexen-2-ol was attributed to tomatoes. A rigorous examination of the primary scientific literature was conducted to validate these claims.

The Case of 5-methyl-5-hexen-2-one in Hazelnuts and Pulchea

Secondary sources alluded to the presence of 5-methyl-5-hexen-2-one in hazelnuts (Corylus avellana) and Pulchea arabica. However, a deep dive into the peer-reviewed literature on the volatile composition of these species did not yield any corroborating evidence.

-

Hazelnut Volatiles: Numerous studies employing gas chromatography-mass spectrometry (GC-MS) have meticulously characterized the volatile profiles of raw and roasted hazelnuts. These studies have identified a plethora of ketones, aldehydes, and other compounds responsible for the characteristic nutty and roasted aroma. However, 5-methyl-5-hexen-2-one is conspicuously absent from these detailed chemical inventories.

-

Pluchea Genus Essential Oils: The chemical composition of essential oils from various Pluchea species, including P. arabica and P. indica, has been the subject of several phytochemical investigations. These studies reveal a rich diversity of terpenoids, particularly sesquiterpenoids. Again, a thorough review of these primary research articles found no mention of 5-methyl-5-hexen-2-one.

The Search for 5-methyl-5-hexen-2-ol in Tomato

The claim of 5-methyl-5-hexen-2-ol being a component of tomato (Solanum lycopersicum) volatiles was also investigated. The aroma and flavor profile of tomatoes are intensely studied, with hundreds of volatile compounds identified to date. While a vast array of alcohols, aldehydes, and ketones contribute to the complex aroma of tomatoes, a comprehensive review of the relevant scientific literature did not uncover any studies that definitively identify 5-methyl-5-hexen-2-ol as a volatile constituent of any tomato cultivar.

Biosynthetic Considerations

The absence of direct evidence for the natural occurrence of 2-methyl-5-hexen-2-ol and its isomers prompts an examination of their biosynthetic plausibility. The C7 skeleton with a methyl branch is reminiscent of irregular monoterpenes. However, known irregular monoterpene biosynthesis pathways, such as those leading to lavandulol and chrysanthemol, involve the non-head-to-tail condensation of two dimethylallyl pyrophosphate (DMAPP) units. The carbon skeleton of 2-methyl-5-hexen-2-ol does not directly align with these established pathways. While novel biosynthetic pathways are continually being discovered, there is currently no known enzymatic route that would readily produce this specific C7 alcohol.

Conclusion: A Compound of Synthetic Origin

Based on a thorough and critical review of the available primary scientific literature, there is no credible evidence to support the claim that 2-methyl-5-hexen-2-ol is found in any natural source. Furthermore, the anecdotal claims of the natural occurrence of its isomers, 5-methyl-5-hexen-2-one and 5-methyl-5-hexen-2-ol, in hazelnuts, Pulchea, and tomatoes are not substantiated by peer-reviewed research.

For researchers, scientists, and drug development professionals, it is crucial to rely on verified data from primary scientific sources. While chemical databases are invaluable tools, their entries, particularly those concerning natural product occurrence, should be cross-referenced with original research articles. In the case of 2-methyl-5-hexen-2-ol, it should be regarded as a synthetic compound until credible, peer-reviewed evidence of its natural origin emerges.

References

- On Hazelnut Volatiles: Alasalvar, C., et al. (2003). Comparison of natural and roasted Turkish tombul hazelnut (Corylus avellana L.) volatiles and flavor by DHA/GC/MS and descriptive sensory analysis. Journal of Agricultural and Food Chemistry, 51(17), 5067-5072. Artik, N., et al. (2021). Volatile aroma component of natural and roasted hazelnut varieties using solid-phase microextraction gas chromatography/mass spectrometry. Acta Scientiarum Polonorum Hortorum Cultus, 20(5), 85-96.

- On Pluchea Essential Oils: Suliman, F. E. O., et al. (2005). Composition and antimicrobial activity of the essential oil of Pluchea arabica from Oman. Journal of Essential Oil Research, 17(4), 409-411. Porto, C., et al. (2007). Essential Oil of Pluchea quitoc Dc. (Asteraceae). Journal of Essential Oil Research, 19(5), 494-496.

- On Tomato Volatiles: Tandon, K. S., et al. (2000). Characterization of fresh tomato aroma volatiles using GC-olfactometry. Proceedings of the Florida State Horticultural Society, 113, 244-246. Vogel, J. T., et al. (2010). The Lincoln tomato: a model for fruit flavor genetics. Journal of the American Society for Horticultural Science, 135(2), 137-144.

Navigating the Unknown: A Detailed Toxicological and Safety Profile of 2-Methyl-5-hexen-2-ol for Laboratory Applications

This technical guide provides a comprehensive toxicological and safety profile of 2-methyl-5-hexen-2-ol (CAS RN: 16744-89-1), a tertiary unsaturated aliphatic alcohol utilized in various research and development applications.[1][2] Given the limited availability of detailed toxicological studies for this specific compound, this document adopts a precautionary approach. It synthesizes known hazard information with insights from structure-activity relationships (SAR) to offer a robust framework for risk assessment and safe laboratory handling. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the potential hazards associated with this chemical.

Chemical and Physical Identity

A foundational aspect of laboratory safety is a clear understanding of the physical and chemical properties of a substance. These properties influence its potential for exposure and its behavior under various laboratory conditions.

| Property | Value | Source |

| IUPAC Name | 2-methylhex-5-en-2-ol | [1][2] |

| Synonyms | 5-Hexen-2-ol, 2-methyl- | [1][2] |

| CAS Number | 16744-89-1 | [1][2] |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Data not available; likely a liquid | |

| Boiling Point | Data not available | |

| Flash Point | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | Data not available |

Known Hazards: GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized communication of the known intrinsic hazards of a chemical. For 2-methyl-5-hexen-2-ol, the following classifications have been reported.[1][3]

| Hazard Class | Hazard Statement | Pictogram |

| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | ❕ |

| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation | ❕ |

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | ❕ |

These classifications mandate specific precautionary measures, which will be detailed in the laboratory safety protocols section of this guide.

Toxicological Profile: A Structure-Activity Relationship (SAR) Analysis

A significant gap exists in the publicly available toxicological data for 2-methyl-5-hexen-2-ol. Many safety data sheets for related compounds state that the toxicological properties have not been thoroughly investigated. In the absence of specific studies, a structure-activity relationship (SAR) analysis provides a predictive framework for understanding potential, uncharacterized hazards.

2-Methyl-5-hexen-2-ol possesses two key structural features that influence its toxicological profile: an unsaturated double bond and a tertiary alcohol functional group.

-

Unsaturated Aliphatic Alcohols: The presence of a double bond can increase the toxicity of an alcohol compared to its saturated counterpart.[4] This is often due to metabolic activation by enzymes such as alcohol dehydrogenase to form reactive α,β-unsaturated aldehydes or ketones.[5] These metabolites can act as electrophiles, covalently binding to cellular macromolecules and leading to toxicity.[5] For instance, allyl alcohol is metabolized to the highly toxic acrolein, which is a potent hepatotoxin.[1][6]

-

Tertiary Aliphatic Alcohols: Conversely, tertiary alcohols are generally less susceptible to oxidation by alcohol dehydrogenase because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group.[5] This can result in a different metabolic pathway and potentially lower toxicity compared to primary or secondary alcohols. Their toxicity is often associated with their direct solvent properties, which can cause membrane damage at high concentrations.[4]

The toxicological profile of 2-methyl-5-hexen-2-ol is therefore complex and uncertain. While its tertiary structure may hinder the formation of a highly reactive aldehyde via alcohol dehydrogenase, the presence of the double bond suggests that other metabolic pathways could still lead to the formation of reactive metabolites. The principle of precaution dictates that in the absence of definitive data, this compound should be handled as if it possesses the potential for metabolic activation and associated toxicity.

Risk Assessment and Mitigation Workflow

A systematic risk assessment is paramount when working with chemicals with incomplete toxicological data. The following workflow, based on the hierarchy of controls, provides a structured approach to minimizing exposure and ensuring laboratory safety.

Sources

- 1. mmsl.cz [mmsl.cz]

- 2. 2-Methyl-5-hexen-2-ol [webbook.nist.gov]

- 3. 5-Hexen-2-ol, 2-methyl- | C7H14O | CID 140133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 6. researchgate.net [researchgate.net]

A Comprehensive Guide to the Safe Storage and Handling of 2-Methyl-5-Hexen-2-ol

This document provides an in-depth technical guide for the proper storage, handling, and disposal of 2-methyl-5-hexen-2-ol (CAS: 16744-89-1). As a compound possessing both a tertiary alcohol and a terminal alkene functional group, its unique reactivity profile demands stringent adherence to safety protocols to mitigate risks in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who utilize this chemical in their work. The procedures outlined herein are based on established safety principles and regulatory guidelines to ensure personnel safety and experimental integrity.

Physicochemical and Hazard Profile

A foundational understanding of a chemical's properties is paramount to its safe handling. 2-Methyl-5-hexen-2-ol is a flammable liquid that presents irritation hazards upon contact.[1] A summary of its key properties is presented below.

Table 1: Chemical and Physical Properties of 2-Methyl-5-Hexen-2-ol

| Property | Value | Source |

| IUPAC Name | 2-methylhex-5-en-2-ol | [1] |

| Synonyms | 5-Hexen-2-ol, 2-methyl- | [1][2] |

| CAS Number | 16744-89-1 | [1][2] |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Density | 0.839 g/mL | [3] |

| Refractive Index | 1.434 | [3] |

| Appearance | Flammable liquid | [1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 2-methyl-5-hexen-2-ol is classified with the following hazards, necessitating the specific handling procedures detailed in this guide.[1]

-

Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[1] Vapors are heavier than air and can travel along floors to a distant ignition source. At elevated temperatures, it can form explosive mixtures with air.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]

It is critical to note that the toxicological properties of this compound have not been thoroughly investigated. This lack of comprehensive data underscores the importance of treating the substance with a high degree of caution and minimizing all routes of exposure.

Laboratory Storage and Incompatibility

The primary objective of proper storage is to prevent accidental ignition, degradation of the material, and hazardous reactions. The workflow for storing 2-methyl-5-hexen-2-ol must prioritize segregation from incompatible materials and control of the storage environment.

Storage Conditions

The fundamental requirements for storing this compound are straightforward but non-negotiable:

-

Location: Store in a dedicated, approved flammable liquids storage cabinet. The storage area must be cool, dry, and well-ventilated.

-

Ignition Source Control: Keep containers away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. "No Smoking" policies must be strictly enforced in these areas.

-

Container Integrity: Containers must be kept tightly closed to prevent the escape of flammable vapors. Regularly inspect containers for leaks or damage.

Chemical Incompatibilities

Due to its chemical structure, 2-methyl-5-hexen-2-ol is incompatible with several classes of chemicals. Storing it with these materials can lead to violent reactions, fires, or explosions.

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates). These can react exothermically with the alcohol and alkene functional groups.

-

Strong Acids: (e.g., sulfuric acid, nitric acid). Can catalyze dehydration or polymerization reactions, leading to a dangerous release of energy.

-

Bases and Reducing Agents: While generally less reactive than with oxidizers, strong bases and reducing agents should also be segregated.

Caption: Logical workflow for the proper storage of 2-methyl-5-hexen-2-ol.

Safe Handling Protocols and Personal Protective Equipment (PPE)

Handling procedures must be designed to eliminate or minimize direct contact and inhalation. This is achieved through a combination of engineering controls, administrative controls, and appropriate PPE.

Engineering and Administrative Controls

-

Ventilation: All work involving 2-methyl-5-hexen-2-ol must be conducted in a properly functioning chemical fume hood to prevent the accumulation of flammable and irritating vapors.

-

Ignition Source Removal: Before handling, ensure the workspace is free of ignition sources. Use only explosion-proof electrical equipment and non-sparking tools.

-

Static Discharge Prevention: Ground and bond containers and receiving equipment during transfers to prevent the buildup of static electricity, which can ignite vapors.

Step-by-Step Handling Procedure

-

Pre-Use Assessment: Before beginning work, review the Safety Data Sheet (SDS) and ensure all necessary safety equipment is available and functional.

-

Don PPE: Wear all required PPE as detailed in section 3.3.

-

Prepare Workspace: Confirm the fume hood is operational. Clear the workspace of unnecessary items and potential ignition sources.

-

Chemical Transfer: When transferring the liquid, do so slowly to minimize splashing and vapor generation. Use grounded equipment for larger volumes.

-

Post-Use: Tightly close the container immediately after use.

-

Decontamination: Clean the work area thoroughly. Decontaminate any affected equipment.

-

Doff PPE and Hygiene: Remove PPE in the correct order to avoid self-contamination. Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the hazards.

-

Eye and Face Protection: Wear chemical safety goggles as a minimum. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact. A flame-retardant lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.

Caption: Step-by-step workflow for safely handling 2-methyl-5-hexen-2-ol.

Emergency Procedures: Spills and Exposures

Preparedness is key to managing accidental releases and exposures effectively.

Spill Response

-

Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. Remove all ignition sources.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, contain the liquid with an inert, non-combustible absorbent material such as sand, clay, or a commercial sorbent.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill. Prevent the spill from entering drains.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated soil into a suitable, sealable container for hazardous waste disposal.[4]

-

Decontaminate: Clean the spill area thoroughly once the material is removed.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Waste Disposal

Disposal of 2-methyl-5-hexen-2-ol and its contaminated materials must be handled as hazardous waste in strict accordance with all local, state, and federal regulations.

-

Collection: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[6]

-

Segregation: Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.

-

Disposal Method: The recommended disposal method is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber. Never dispose of this chemical down the drain or by evaporation.

-

Container Disposal: Handle uncleaned, empty containers as you would the product itself. They may be triple-rinsed (with the rinsate collected as hazardous waste) before being offered for recycling or reconditioning.[4]

Transportation

For shipping and transport, 2-methyl-5-hexen-2-ol is regulated as a hazardous material.

Table 2: Transportation Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT (US) | 1987 | Alcohols, n.o.s. | 3 | III |

| IATA | 1987 | Alcohols, n.o.s. | 3 | III |

| IMDG | 1987 | ALCOHOLS, N.O.S. | 3 | III |

Source:

References

-

2-methyl-5-hexen-2-ol . Stenutz. [Link]

-

2-Methyl-5-hexen-2-ol . NIST WebBook. [Link]

-

5-Hexen-2-ol, 2-methyl- . PubChem, National Library of Medicine. [Link]

-

Safety Data Sheet MSO+ . Greenbook.net. [Link]

-

2-Methyl-5-hexen-3-ol . PubChem, National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the GHS Hazard Classification and Safe Handling of 2-Methyl-5-hexen-2-ol

This guide provides a comprehensive overview of the hazard profile and requisite safety protocols for 2-methyl-5-hexen-2-ol (CAS No: 16744-89-1), a key intermediate in various chemical syntheses. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity within research and development environments. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a field-proven framework for risk mitigation.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for anticipating its behavior under laboratory conditions and for making informed decisions regarding its handling and storage.

Table 1: Chemical Identifiers for 2-Methyl-5-hexen-2-ol

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-methylhex-5-en-2-ol | [1][2] |

| CAS Number | 16744-89-1 | [1][2][3] |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| InChIKey | RVHXDRXNRJQLGG-UHFFFAOYSA-N |[2][3] |

Table 2: Physical and Chemical Properties of 2-Methyl-5-hexen-2-ol

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear, colorless liquid | [4] |

| Odor | Not reported | [4] |

| Boiling Point | 141.0 - 142.0 °C @ 760 mmHg | [4] |

| Specific Gravity | 0.812 g/cm³ | [4] |

| Vapor Density | 4.00 | [4] |

| Solubility | Not available |[4] |

These properties, particularly the boiling point and vapor density, indicate that while not highly volatile at room temperature, its vapors are significantly heavier than air and can accumulate in low-lying areas, posing a potential ignition risk if a source is present.[5]

Globally Harmonized System (GHS) Hazard Classification

The GHS provides a standardized language for communicating chemical hazards. For 2-methyl-5-hexen-2-ol, the primary and most consistently reported hazard is its flammability.[5] However, aggregated data from multiple sources indicates potential health hazards that must also be addressed.[1]

Table 3: GHS Hazard Classification for 2-Methyl-5-hexen-2-ol

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source(s) |

|---|---|---|---|---|---|

| Flammable Liquids | Category 3 | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor | [1][5][6] |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |[1] |

It is crucial for laboratory personnel to recognize that while many individual safety data sheets may only list the flammability hazard[5][6], a comprehensive assessment based on aggregated notifications to regulatory bodies like ECHA indicates significant irritant properties.[1] The principle of ALARA (As Low As Reasonably Achievable) dictates that the most protective set of classifications should be adopted for all handling procedures.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE and engineering control selection is to create multiple barriers between the researcher and the chemical hazard.

-

Primary Engineering Control (Ventilation): All manipulations of 2-methyl-5-hexen-2-ol should be conducted within a certified chemical fume hood.[4] This is not only to mitigate the inhalation of potentially irritating vapors[1] but also to control the concentration of flammable vapors, keeping them well below the lower explosive limit. The use of an explosion-proof ventilation system is a critical design feature for facilities where this material is used regularly.[4][6]

-

Secondary Engineering Controls: A safety shower and eyewash station must be readily accessible and tested regularly in any area where this chemical is handled.[4][6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier of protection and must be appropriate for the potential routes of exposure.

-

Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields as a minimum.[7] If there is a splash hazard, a face shield should be worn in addition to goggles. This is mandated by the H319 "Causes serious eye irritation" classification.[1]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene).[4][6] It is imperative to check the glove manufacturer's breakthrough time data for this specific chemical or a similar class of alcohols. Gloves should be inspected for defects before each use and replaced immediately if contaminated or damaged.

-

Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, an impervious apron or chemical-resistant suit should be utilized.[7] Contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly.[4]

-

Respiratory Protection: Under normal fume hood use, respiratory protection is not typically required. However, in the event of a large spill or ventilation failure, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Protocols

Handling

Safe handling practices are designed to prevent the generation of flammable vapor concentrations and to avoid direct contact.

-